30-Fold Enhancement in PI3Kγ Potency Over AS-604850 in Identical Cell-Free Kinase Assay
AS-605240 demonstrates a 30-fold increase in potency against PI3Kγ (IC50 = 8 nM) compared to its direct structural analog AS-604850 (IC50 = 250 nM) under identical cell-free kinase assay conditions [1][2]. This potency differential is attributed to the quinoxaline moiety in AS-605240 replacing the phenyl group in AS-604850, which enhances binding interactions within the ATP-binding pocket of the p110γ catalytic subunit [2].
| Evidence Dimension | IC50 against PI3Kγ (p110γ) in cell-free kinase assay |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | AS-604850: IC50 = 250 nM |
| Quantified Difference | 31.25-fold greater potency |
| Conditions | Cell-free kinase assay using human recombinant PI3Kγ with ATP-competitive format |
Why This Matters
This 30-fold potency advantage directly enables lower dosing requirements and reduces off-target exposure at efficacious concentrations, making AS-605240 the preferred thiazolidinedione-based PI3Kγ inhibitor for in vivo efficacy studies requiring robust target engagement.
- [1] Camps M, Rückle T, Ji H, et al. Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nat Med. 2005;11(9):936-943. View Source
- [2] Pinson JA, Schmidt-Kittler O, Zhu J, et al. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. ChemMedChem. 2011;6(3):514-522. View Source
